An In-depth Technical Guide to the Synthesis and Characterization of trans-2-(Dimethylamino)cyclohexanol
An In-depth Technical Guide to the Synthesis and Characterization of trans-2-(Dimethylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of trans-2-(Dimethylamino)cyclohexanol, a valuable amino alcohol intermediate in organic synthesis. Due to the limited availability of a specific, published protocol for this compound, this guide presents a chemically sound, predictive synthetic method based on established principles of organic chemistry, along with the expected analytical characterization data.
Introduction
trans-2-(Dimethylamino)cyclohexanol is a bifunctional molecule incorporating a secondary alcohol and a tertiary amine on a cyclohexane scaffold. The trans stereochemistry of these functional groups provides a specific three-dimensional arrangement that is of interest in the synthesis of chiral ligands, catalysts, and as a building block for pharmacologically active molecules. This guide details a reliable method for its preparation via the nucleophilic ring-opening of cyclohexene oxide and outlines the expected spectroscopic data for its characterization.
Synthesis of trans-2-(Dimethylamino)cyclohexanol
The most direct and stereoselective route to synthesize trans-2-(Dimethylamino)cyclohexanol is the reaction of cyclohexene oxide with dimethylamine. This reaction proceeds via an SN2 mechanism, where the amine attacks one of the epoxide carbons, leading to an inversion of stereochemistry at that center and resulting in the desired trans product.
Proposed Synthetic Pathway
Caption: Synthetic workflow for trans-2-(Dimethylamino)cyclohexanol.
Experimental Protocol (Predictive)
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Cyclohexene Oxide | C₆H₁₀O | 98.14 | 10.0 g | 101.9 |
| Dimethylamine (2.0 M in THF) | C₂H₇N | 45.08 | 76.4 mL | 152.8 |
| Diethyl Ether | C₄H₁₀O | 74.12 | As needed | - |
| Saturated NaCl solution | NaCl/H₂O | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Procedure:
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To a sealed, thick-walled reaction vessel equipped with a magnetic stir bar, add cyclohexene oxide (10.0 g, 101.9 mmol).
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Cool the vessel in an ice bath and slowly add a 2.0 M solution of dimethylamine in THF (76.4 mL, 152.8 mmol).
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Seal the vessel tightly and allow it to warm to room temperature.
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Heat the reaction mixture at 60-70°C for 24 hours.
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After cooling to room temperature, carefully vent the vessel in a fume hood.
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Transfer the reaction mixture to a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.
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Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic layers and wash with saturated NaCl solution (50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford pure trans-2-(Dimethylamino)cyclohexanol.
Characterization
The structure and purity of the synthesized trans-2-(Dimethylamino)cyclohexanol can be confirmed by a combination of spectroscopic methods. The following data are predicted based on the known spectra of analogous compounds.
Physical Properties
| Property | Value |
| CAS Number | 15910-74-4[1] |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol [1] |
| Appearance | Colorless to pale yellow oil or low-melting solid |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.20 | ddd | 1H | H-1 (CH-OH) |
| ~2.40 | s | 6H | N(CH₃)₂ |
| ~2.30 | ddd | 1H | H-2 (CH-N) |
| ~2.0-1.1 | m | 8H | Cyclohexyl CH₂ |
| Variable | br s | 1H | OH |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~72 | C-1 (CH-OH) |
| ~68 | C-2 (CH-N) |
| ~42 | N(CH₃)₂ |
| ~34, 30, 25, 24 | Cyclohexyl CH₂ |
FT-IR (Neat):
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch |
| 2930, 2860 | C-H stretch (aliphatic) |
| ~2820, 2770 | C-H stretch (N-CH₃) |
| 1450 | C-H bend |
| 1070 | C-O stretch |
Mass Spectrometry (EI):
| m/z | Proposed Fragment |
| 143 | [M]⁺ |
| 125 | [M - H₂O]⁺ |
| 71 | [C₄H₉N]⁺ (fragmentation of the dimethylamino group and adjacent carbons) |
| 58 | [CH₂=N(CH₃)₂]⁺ (base peak) |
Logical Relationships in Characterization
Caption: Interrelation of analytical techniques for structural elucidation.
Conclusion
This technical guide provides a robust, albeit predictive, framework for the synthesis and characterization of trans-2-(Dimethylamino)cyclohexanol. The proposed synthesis via epoxide ring-opening is a reliable and stereoselective method. The predicted spectroscopic data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information should prove valuable for professionals in organic synthesis and drug development who require this versatile intermediate for their research endeavors.

